molecular formula C23H36O3 B3025173 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-hexylvalerophenone CAS No. 898755-51-6

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-hexylvalerophenone

Cat. No. B3025173
CAS RN: 898755-51-6
M. Wt: 360.5 g/mol
InChI Key: CZLOJDJPTWKPHG-UHFFFAOYSA-N
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Description

The compound “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-hexylvalerophenone” is an organic compound. The “5,5-Dimethyl-1,3-dioxan-2-YL” part suggests that it contains a dioxane ring, which is a six-membered ring with two oxygen atoms . The “4’-hexylvalerophenone” part suggests that it contains a hexyl chain attached to a valerophenone structure, which is a type of ketone .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the ketone group, which is typically quite reactive. The dioxane ring might also participate in reactions, particularly if conditions were present to break the ring open .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the dioxane ring might make it somewhat polar, affecting its solubility in various solvents .

Scientific Research Applications

1. Photovoltaic Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-hexylvalerophenone has been investigated in the context of photovoltaic applications. A study by Jørgensen and Krebs (2005) explored the use of new monomers, including 5-(5,5-dimethyl-1,3-dioxan-2-YL) derivatives, for the synthesis of oligophenylenevinylenes (OPVs). These OPVs, when tested as active materials in photovoltaic cells, demonstrated conversion efficiencies in the range of 0.5-1%, indicating their potential in solar cell applications (Jørgensen & Krebs, 2005).

2. Heterogeneous Catalysis

In the realm of heterogeneous catalysis, the compound has been associated with the acid-catalyzed condensation of glycerol with aldehydes to produce [1,3]dioxan derivatives. Research conducted by Deutsch, Martin, and Lieske (2007) focused on synthesizing these derivatives, which hold significance as precursors for 1,3-propanediol derivatives, potentially advancing the development of novel platform chemicals from renewable materials (Deutsch et al., 2007).

3. Antiviral Research

In the pharmaceutical field, derivatives of 5-(5,5-Dimethyl-1,3-dioxan-2-YL) have been used in antiviral research. Harnden and Jarvest (1985) described an improved synthesis procedure for an antiviral acyclonucleoside using a derivative of this compound. This indicates its relevance in the synthesis of compounds with potential antiviral activity (Harnden & Jarvest, 1985).

properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-hexylphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O3/c1-4-5-6-7-10-19-13-15-20(16-14-19)21(24)11-8-9-12-22-25-17-23(2,3)18-26-22/h13-16,22H,4-12,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLOJDJPTWKPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645990
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-hexylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-hexylvalerophenone

CAS RN

898755-51-6
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-hexylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-hexylvalerophenone

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